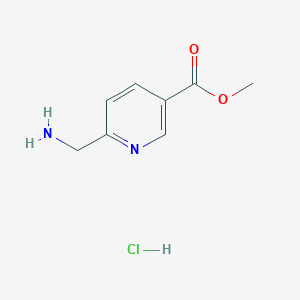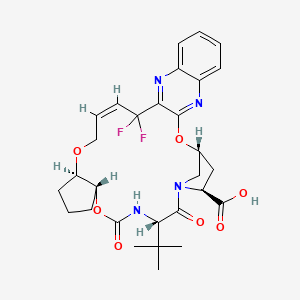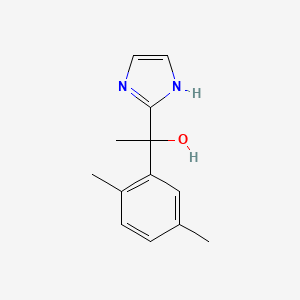![molecular formula C7H6N2O2S B1530546 methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate CAS No. 1327366-67-5](/img/structure/B1530546.png)
methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate
説明
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is 1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 . The SMILES representation is O=C(C(N1)=CC2=C1N=CS2)OC .Physical And Chemical Properties Analysis
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a powder at room temperature . It has a molecular weight of 182.2 .科学的研究の応用
Antitumor Applications
Compounds with the pyrrolo[2,3-d]pyrimidin structure have been reported to possess antitumor properties. They can act as enzyme inhibitors and have potential in cancer therapy .
Antimicrobial and Antifungal Activities
Thiazole derivatives, which are structurally related to your compound of interest, have shown a wide range of biological activities including antimicrobial and antifungal effects .
Antiangiogenic Properties
The pyrrolo[2,3-d]pyrimidin moiety is known for its antiangiogenic properties, which is the process of inhibiting the growth of new blood vessels. This is particularly useful in preventing tumor growth .
Neurogenesis Induction
Some compounds with the pyrrolo[2,3-d]pyrimidin structure have been shown to induce neurogenesis in murine embryonic stem cells, which is the process by which neurons are generated from stem cells .
Antidiabetic and Anti-inflammatory Effects
Thiazole derivatives have also been associated with antidiabetic and anti-inflammatory activities, which could be explored for therapeutic applications .
Anti-Alzheimer and Antihypertensive Uses
These compounds have potential uses in treating Alzheimer’s disease and managing high blood pressure due to their antihypertensive properties .
Antioxidant and Hepatoprotective Activities
Thiazole derivatives can act as antioxidants and have hepatoprotective effects, which means they can protect the liver from damage .
Synthesis of Pyrrolo[2,3-d]pyrimidines
Arylglyoxals have been used in the synthesis of pyrrolo[2,3-d]pyrimidines via multicomponent reactions. This application is significant in medicinal chemistry for creating complex molecules .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYQMZSIGPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | |
CAS RN |
1327366-67-5 | |
| Record name | methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)



![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)


![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)
